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Compound of Interest |

Compound Name: omega-conotoxin MVIIC
CAS No.: 147794-23-8
Cat. No.: B582968
. J

-Conotoxin MVIIC Target Audience: Electrophysiologists, Pharmacologists, and Drug Discovery
Scientists

Introduction & Mechanism of Action

-Conotoxin MVIIC (MVIIC) is a 26-amino acid peptide toxin originally isolated from the venom
of the marine snail Conus magus. Unlike its structural cousin

-conotoxin MVIIA (Ziconotide), which is highly selective for N-type channels, MVIIC is a broad-
spectrum blocker of high-voltage-activated calcium channels. It displays high affinity for P/Q-
type (CaV2.1) channels and, with slower kinetics, N-type (CaV2.2) channels.

Why Proper Preparation is Critical

The utility of MVIIC in defining synaptic transmission relies entirely on its structural integrity.
The peptide is stabilized by a "cysteine knot" motif comprising three disulfide bridges (Cys1-
Cysl15, Cys8-Cys20, Cys16-Cys26). Improper handling leads to two primary failure modes:

o Adsorption: The peptide is highly basic and hydrophobic in regions, causing it to adhere
rapidly to standard polypropylene and glass surfaces, effectively reducing the delivered
concentration to near zero.

 Disulfide Scrambling: Exposure to high pH (>7.5) or reducing agents can rearrange or break
the disulfide bridges, rendering the toxin biologically inert.
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Mechanistic Pathway

The following diagram illustrates the specific intervention point of MVIIC within the presynaptic

signaling cascade.
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Figure 1: Mechanism of Action. MVIIC binds to the outer vestibule of CaV2.1 and CaV2.2
channels, physically occluding the pore and preventing calcium influx required for

neurotransmission.

Material Science & Handling Constraints
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Before beginning the protocol, review these critical physicochemical constraints to ensure data
validity.

Parameter Specification Scientific Rationale

Soluble >1 mM. Avoid
. phosphate buffers for stock
Solubility Water, 100 mM NacCl _
solutions to prevent pH shock

or precipitation.

Critical: At pH > 7.5, disulfide
exchange (scrambling)

pH Stability pH5.0-7.0 accelerates. Keep stock
solutions slightly acidic or

neutral.

MVIIC sticks to plastic.
] ) Mandatory: Use "Protein
Surface Adsorption High ] o
LoBind" tubes or siliconized

glass.

The disulfide bonds are stable,
but never use reducing agents

Oxidation Sensitivity Moderate (OTT,

-mercaptoethanol) in the
buffer.

Lyophilized weight includes

counterions (TFA salts) and
Net Peptide Content ~70-80% water. Adjust calculations

based on the specific lot

analysis.

Protocol 1: Preparation of Stock Solution (100 pM)

Objective: Create a stable, concentrated master stock solution for long-term storage. Reagents:

» Lyophilized
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-Conotoxin MVIIC (e.g., Alomone Labs, Tocris).

o HPLC-grade Distilled Water (sterile) or 100 mM NaCl.

¢ Note: Do not use PBS or ACSF for the master stock.

Step-by-Step Workflow

e Centrifugation (The "Invisible" Pellet):
o Before opening, centrifuge the product vial at 10,000 x g for 2 minutes.

o Reasoning: Lyophilized peptide often disperses as a fine dust on the cap and walls during
shipping. Opening without spinning results in significant loss.

¢ Reconstitution:

o Add sterile HPLC-grade water directly to the vial to achieve a concentration of 100 uM to
500 pM.

o Calculation Example: If the vial contains 50 pg of MVIIC (MW = 2749 Da):

o Technique: Do not vortex vigorously.[1] Pipette up and down gently 10-15 times, washing
the sides of the vial.

 Aliquoting:

o Divide the stock immediately into small aliquots (e.g., 10-20 uL) using Protein LoBind
microcentrifuge tubes.

o Caution: Avoid large stock volumes. Repeated freeze-thaw cycles degrade the peptide
structure.

o Storage:
o Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C or -80°C.

o Stability:[2][3][4] Stable for 6 months at -20°C.
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Protocol 2: Preparation of Working Solutions

Objective: Dilute the stock for experimental application (e.g., bath perfusion). Reagents:
o Experimental Buffer (e.g., ACSF, HEPES-buffered saline).

e Bovine Serum Albumin (BSA), protease-free.

The "Carrier Protein" Rule

When working at nanomolar concentrations (10 nM — 2 uM), the percentage of peptide lost to
tubing and glassware becomes statistically disastrous.

The Protocol:
e Pre-treat the Buffer:

o Add 0.1% BSA (1 mg/mL) or 0.05% Cytochrome C to your extracellular recording solution
(ACSF).

o Mechanism:[5][6] The albumin coats the binding sites on the plastic/glass, leaving the
MVIIC free in solution.

e Dilution:
o Thaw one stock aliquot on ice.

o Add the required volume of stock to the BSA-containing buffer immediately before the

experiment.
o Target Concentration:

» P/Q-type block: 1-5 uM (Note: MVIIC blocks P/Q channels slowly; requires 10-20 min
perfusion).

» N-type block: >5 pM (Less selective at high concentrations).

e Perfusion System Management:
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o Tubing: Use Teflon (PTFE) or PEEK tubing if possible. Avoid soft Tygon tubing, which
absorbs hydrophobic peptides.

o Priming: If using Tygon, run a "dummy" solution of BSA-containing buffer through the lines
for 10 minutes before adding the toxin.

Workflow Visualization

Day of Experiment
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Figure 2: Preparation and Application Workflow. Note the critical inclusion of BSA in the final
dilution step to prevent adsorption.

Troubleshooting & Quality Contro

Symptom Probable Cause Corrective Action

Add 0.1% BSA to the perfusion

No biological effect observed Adsorption to tubing ] )
buffer. Switch to PTFE tubing.
MVIIC has slow binding
i o ) ) ) kinetics (unlike GVIA).
Weak/Partial Block Insufficient incubation time

Increase perfusion time to >15

minutes.

Do not dissolve directly in 10x
Precipitation in Stock pH Shock PBS. Use water or 100 mM
NacCl for the stock.

Check pH of storage buffer.
Ensure it is < 7.0. Avoid

Loss of activity over time Disulfide Scrambling
repeated freeze-thaw cycles.

[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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